![molecular formula C12H8ClFN2O2 B6414712 6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid CAS No. 1261984-82-0](/img/structure/B6414712.png)
6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid
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Overview
Description
6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid is a chemical compound with significant biological activity. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure, which includes an amino group, a chloro group, and a fluorophenyl group attached to a picolinic acid backbone, contributes to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-fluoroaniline with picolinic acid under specific conditions to introduce the amino and chloro-fluoro groups onto the picolinic acid structure . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro and fluoro groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can introduce various functional groups at the chloro and fluoro positions .
Scientific Research Applications
6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it useful in studying cellular processes and developing bioactive molecules.
Industry: The compound is used in the production of herbicides and other agrochemicals due to its activity against certain plant species.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, which lacks the amino, chloro, and fluoro groups.
3-Chloro-4-fluorophenylboronic Acid: A related compound with similar functional groups but different reactivity.
6-Aryl-2-picolinate Compounds: These compounds share the picolinic acid backbone but have different substituents, leading to varied biological activities.
Uniqueness
6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-amino-3-(3-chloro-4-fluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2/c13-8-5-6(1-3-9(8)14)7-2-4-10(15)16-11(7)12(17)18/h1-5H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGZXMWHYFNFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N=C(C=C2)N)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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